4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLYUQICEWTGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the cyclization of a pyridine derivative with a pyrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This interaction disrupts the signaling pathways involved in cell proliferation, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 10a and 10b)
- Structure: Pyrazolo[3,4-d]pyrimidin-4-one core with thiazolidinone and chlorophenyl substituents .
- Key Differences: Isomeric pyrazolopyrimidine core (3,4-d vs. 1,5-a) alters electronic distribution.
- Synthesis : Condensation of thiourea derivatives with brominated aromatics, differing from the target compound’s route .
Pyrazolo[1,5-a]pyrimidine Derivatives with Coumarin (PC)
- Structure: 3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one (PC) replaces phenol with a coumarin group .
- Key Differences :
- Coumarin introduces fluorescence, absent in the target compound.
- Pyridin-3-yl vs. pyridin-4-yl alters steric and electronic interactions.
Substituent Modifications
Piperidinylethoxyphenyl Analog (LDN193189)
- Structure : 6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine .
- Key Differences: Piperidinylethoxy chain replaces phenol, enhancing lipophilicity (logP > 3 vs. ~2.5 for the target). Bioactivity: Known as a BMP inhibitor, suggesting substituent-dependent target engagement .
Methyl Ester Derivatives
- Structure : Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .
- Key Differences: Ester group reduces acidity (pKa ~0 vs. 8.55 for phenol) and increases metabolic stability. Synthesis: Suzuki coupling vs. condensation methods used for the target compound .
Propanol and Dimethylamino Derivatives
- Structure: 3-[2-(4-Dimethylaminophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol .
- Key Differences: Propanol chain increases hydrophilicity (clogP ~1.2 vs. ~2.5 for the target). Dimethylamino group provides basicity (pKa ~9.5), influencing membrane permeability .
Biological Activity
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol, with the chemical formula C17H12N4O and CAS number 515880-87-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4O |
| Molar Mass | 288.3 g/mol |
| CAS Number | 515880-87-2 |
-
Inhibition of Cyclin-dependent Kinases (CDKs) :
- Compounds related to the pyrazolo[1,5-a]pyrimidine scaffold have been shown to exhibit potent inhibitory activity against CDK2 and CDK9. For instance, one study reported an IC50 of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating significant selectivity towards CDK2 over CDK9 by a factor of 265-fold .
- Anticancer Activity :
- Allosteric Modulation :
Case Study 1: Inhibition of Adenylyl Cyclase Type 1 (AC1)
A recent study focused on the inhibition of AC1, a target implicated in chronic pain signaling. The pyrazolo[1,5-a]pyrimidine derivatives exhibited low micromolar potency against AC1 with selectivity over related isoforms. The most potent inhibitor demonstrated an IC50 value of 1.4 µM against AC1-mediated cAMP production . This finding underscores the compound's potential application in pain management therapies.
Case Study 2: Antiproliferative Effects
In a comparative study assessing various pyrazolo[3,4-b]pyridine derivatives, it was found that specific substitutions on the pyrazolo ring significantly enhanced antiproliferative activity against cancer cell lines. The structure–activity relationship (SAR) studies revealed that modifications could lead to improved efficacy and selectivity .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| CDK Inhibition | Potent inhibitors with specific IC50 values for CDK2 and CDK9 |
| Anticancer Activity | Effective against multiple human tumor cell lines |
| Allosteric Modulation | Potential modulators of GPCRs |
| Pain Management | Selective inhibitors for AC1 involved in chronic pain signaling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
